molecular formula C4H8OS2 B14668941 1-Methylsulfanyl-1-methylsulfinylethene CAS No. 51534-42-0

1-Methylsulfanyl-1-methylsulfinylethene

Cat. No.: B14668941
CAS No.: 51534-42-0
M. Wt: 136.2 g/mol
InChI Key: XGVUDALAYNWCJV-UHFFFAOYSA-N
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Description

1-Methylsulfanyl-1-methylsulfinylethene is an organic compound with the molecular formula C4H8OS2. It is characterized by the presence of both a methylsulfanyl group and a methylsulfinyl group attached to an ethene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylsulfanyl-1-methylsulfinylethene can be synthesized through several methods. One common approach involves the reaction of methylsulfanylacetylene with a suitable oxidizing agent to introduce the sulfinyl group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfanyl-1-methylsulfinylethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylsulfanyl-1-methylsulfinylethene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methylsulfanyl-1-methylsulfinylethene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylsulfanyl-1-methylsulfinylpropene
  • 1-Methylsulfanyl-1-methylsulfinylbutene
  • 1-Methylsulfanyl-1-methylsulfinylpentene

Uniqueness

1-Methylsulfanyl-1-methylsulfinylethene is unique due to its specific combination of functional groups and its reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

IUPAC Name

1-methylsulfanyl-1-methylsulfinylethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2/c1-4(6-2)7(3)5/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVUDALAYNWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504450
Record name 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51534-42-0
Record name 1-(Methanesulfinyl)-1-(methylsulfanyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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